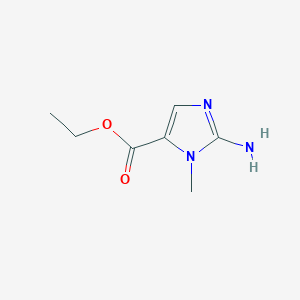![molecular formula C7H6N2O B069279 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one CAS No. 195606-33-8](/img/structure/B69279.png)
6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is a heterocyclic organic compound that has gained significant attention due to its potential applications in scientific research. This compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes or by disrupting the function of certain proteins.
Effets Biochimiques Et Physiologiques
6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antiviral properties, inhibiting the replication of certain viruses. Additionally, this compound has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one in lab experiments is its ability to inhibit the growth of microorganisms and cancer cells. This makes it a valuable tool for studying the mechanisms of these diseases and for developing new treatments. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are several future directions for the study of 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. One area of research is the development of new treatments for Alzheimer's disease and other neurodegenerative disorders. Another area of research is the development of new antimicrobial and antiviral agents. Additionally, this compound may have potential applications in the field of nanotechnology, as it has been shown to have the ability to form stable complexes with certain metals. Overall, the study of 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one has the potential to lead to new discoveries and advancements in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one can be achieved using various methods. One of the most commonly used methods involves the reaction of 2,3-diaminopyridine with ethyl acetoacetate in the presence of acetic anhydride. This method results in the formation of 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one with a yield of around 70%.
Applications De Recherche Scientifique
6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one has been studied extensively for its potential applications in scientific research. This compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
195606-33-8 |
|---|---|
Nom du produit |
6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one |
Formule moléculaire |
C7H6N2O |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
6-methylpyrrolo[1,2-c]imidazol-5-one |
InChI |
InChI=1S/C7H6N2O/c1-5-2-6-3-8-4-9(6)7(5)10/h2-4H,1H3 |
Clé InChI |
HUTXJWVDYCLZHF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CN=CN2C1=O |
SMILES canonique |
CC1=CC2=CN=CN2C1=O |
Synonymes |
5H-Pyrrolo[1,2-c]imidazol-5-one,6-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)







![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)

![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)


